

Application Note: Quantitative Analysis of 1,3-Linolein-2-olein using GC-FID

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Compound of Interest

Compound Name: 1,3-Linolein-2-olein

Cat. No.: B8088809

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Introduction

1,3-Linolein-2-olein is a specific triglyceride of interest in various fields, including nutrition, food science, and pharmacology, due to its defined fatty acid composition of two linoleic acid molecules and one oleic acid molecule. Accurate quantification of this and other triglycerides is crucial for quality control, product development, and metabolic research. Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used analytical technique for the separation and quantification of triglycerides.[1] This high-temperature method allows for the direct analysis of intact triglycerides, providing valuable information on the lipid profile of a sample.[1]

This application note provides a detailed protocol for the quantitative analysis of **1,3-Linolein-2-olein** using GC-FID. It covers sample preparation, chromatographic conditions, and data analysis, and includes representative quantitative data.

Principle of the Method

The quantitative analysis of **1,3-Linolein-2-olein** by GC-FID relies on the separation of the intact triglyceride from other components in a sample based on its boiling point and interaction with the stationary phase of a high-temperature capillary column.[1][2] The sample is first dissolved in a suitable organic solvent and then injected into the gas chromatograph. High temperatures are used to volatilize the triglycerides.[1] The separated compounds are then

detected by a Flame Ionization Detector (FID), which generates a signal proportional to the amount of carbon atoms in the analyte. By comparing the peak area of **1,3-Linolein-2-olein** in a sample to that of a known standard, its concentration can be accurately determined.

Experimental Protocols

Materials and Reagents

- **1,3-Linolein-2-olein** standard (purity >99%)
- Dichloromethane or Isooctane (GC grade)
- Internal Standard (IS), e.g., Tripentadecanoin (Tripentadecanoyl glycerol)
- Sample containing **1,3-Linolein-2-olein**
- Autosampler vials with inserts

Instrumentation

- Gas Chromatograph equipped with a Flame Ionization Detector (FID)
- High-temperature capillary column suitable for triglyceride analysis (e.g., 65% phenyl-substituted polysiloxane, Rxi-65TG, or equivalent).[2]
- Autosampler
- Data acquisition and processing software

Preparation of Standard Solutions

- Primary Stock Solution (10 mg/mL): Accurately weigh 100 mg of **1,3-Linolein-2-olein** standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.
- Internal Standard Stock Solution (5 mg/mL): Accurately weigh 50 mg of Tripentadecanoin and dissolve it in 10 mL of dichloromethane.
- Calibration Standards: Prepare a series of calibration standards by diluting the primary stock solution with dichloromethane to achieve concentrations ranging from 0.1 mg/mL to 2.0

mg/mL. Spike each calibration standard with a constant concentration of the internal standard.

Sample Preparation

- Accurately weigh a known amount of the homogenized sample into a vial.
- Add a precise volume of dichloromethane to dissolve the lipid components.
- Add the internal standard to the sample solution at the same concentration as in the calibration standards.
- Vortex the mixture thoroughly to ensure complete dissolution.
- If necessary, centrifuge the sample to pellet any insoluble material.
- Transfer the supernatant to an autosampler vial for GC-FID analysis.

GC-FID Conditions

Parameter	Recommended Setting
Column	Rxi-65TG (30 m x 0.25 mm i.d., 0.10 µm film thickness) or equivalent[3]
Carrier Gas	Helium or Hydrogen
Injection Mode	Split (e.g., 50:1 or 100:1) or Cool On-Column[4]
Injector Temperature	360 °C[2]
Oven Program	Initial: 250 °C, hold for 1 minRamp: 4 °C/min to 360 °CHold: 10 min[3]
Detector	Flame Ionization Detector (FID)
Detector Temperature	370 °C[2]
Hydrogen Flow	40 mL/min[2]
Air Flow	450 mL/min[4]
Makeup Gas (N2)	30 mL/min[2]
Injection Volume	1 µL

Data Presentation

Quantitative data for the analysis of **1,3-Linolein-2-olein** should be presented in a clear and organized manner. The following tables summarize typical validation parameters for a GC-FID method for triglyceride analysis.

Table 1: Linearity and Range

Analyte	Concentration Range (µg/mL)	Correlation Coefficient (r ²)
1,3-Linolein-2-olein	10 - 1000	> 0.999

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

Analyte	LOD (µg/mL)	LOQ (µg/mL)
1,3-Linolein-2-olein	0.001 - 0.330 ^[1]	0.001 - 1.000 ^[1]

Table 3: Precision (Repeatability)

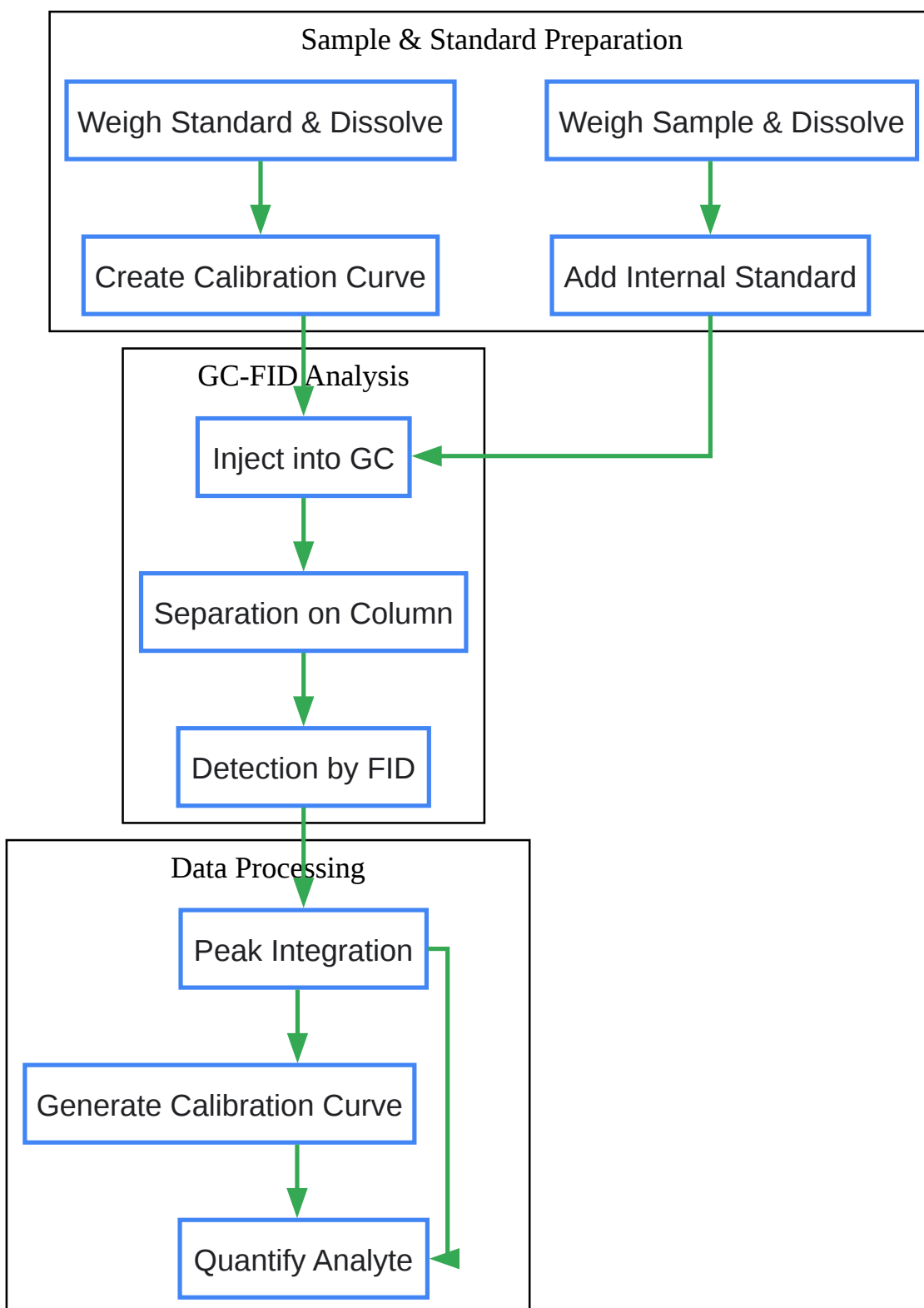
Analyte	Concentration (µg/mL)	Peak Area RSD (%) (n=6)	Retention Time RSD (%) (n=6)
1,3-Linolein-2-olein	500	< 2.0	< 0.1

Table 4: Accuracy (Recovery)

Analyte	Spiked Concentration (µg/mL)	Measured Concentration (µg/mL)	Recovery (%)
1,3-Linolein-2-olein	250	245	98.0
750	740	98.7	

Mandatory Visualizations

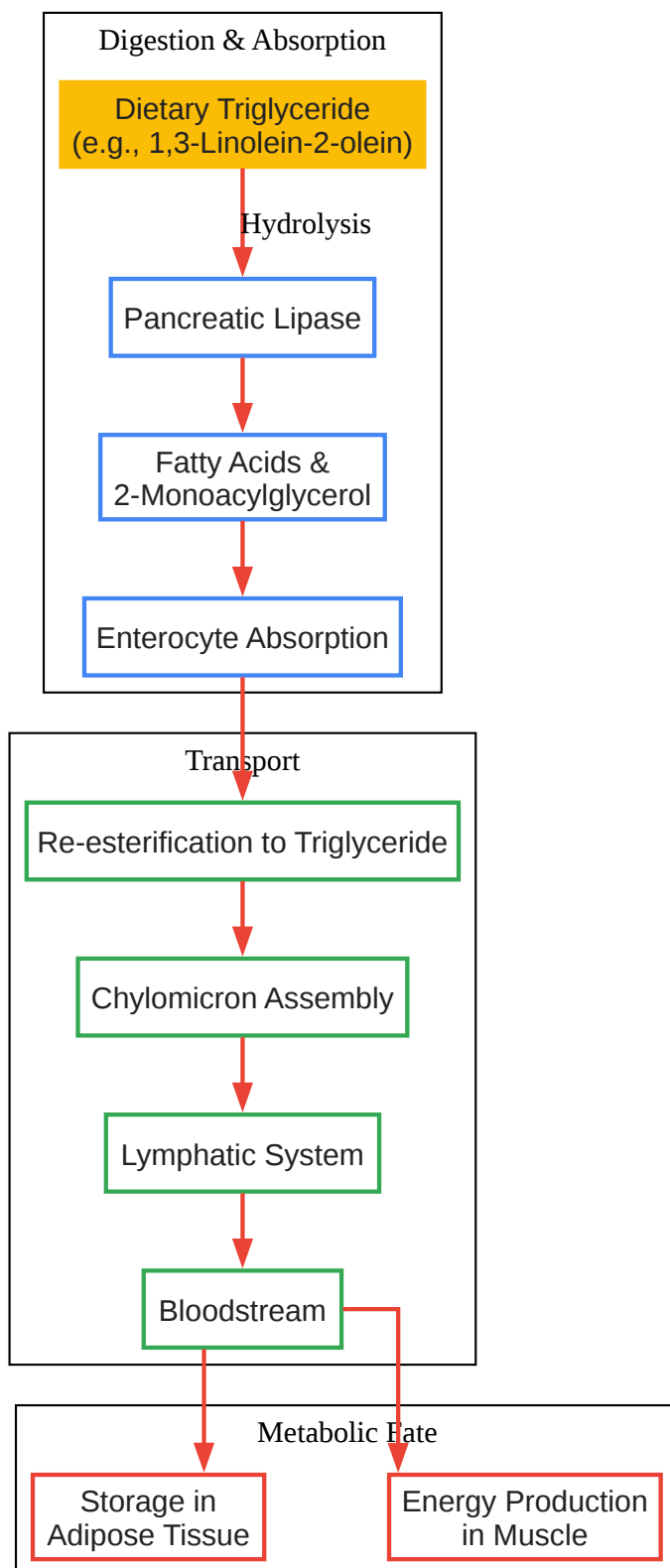
Experimental Workflow



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Caption: Workflow for the quantitative analysis of **1,3-Linolein-2-olein** by GC-FID.

Metabolic Fate of Dietary Triglycerides



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Caption: Simplified metabolic pathway of dietary triglycerides.

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